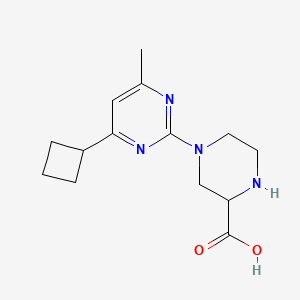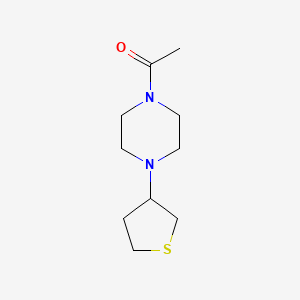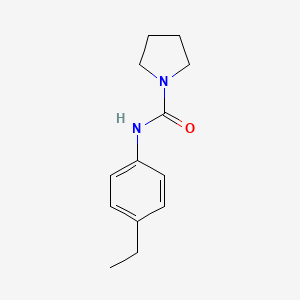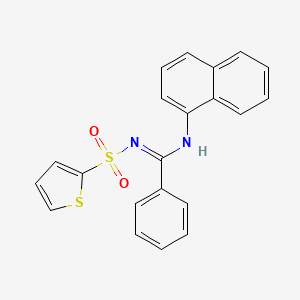
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability and is involved in various physiological and pathological processes. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
Mecanismo De Acción
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which can have several therapeutic effects. GABA is an inhibitory neurotransmitter that reduces neuronal excitability and regulates the balance between excitation and inhibition in the brain. The increase in GABA levels induced by this compound can reduce seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and the resulting increase in GABA levels. GABA is involved in various physiological processes, including the regulation of neuronal excitability, sleep, and pain perception. The increase in GABA levels induced by this compound can have anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have additional therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. It is also relatively stable and easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and dosing strategies.
Direcciones Futuras
There are several future directions for research on 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, including the evaluation of its safety and efficacy in humans for various neurological and psychiatric disorders. Additional studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for treatment response. The development of new formulations and dosing strategies could also improve its therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid involves several steps, starting from the reaction of 2,6-dichloropyrimidine with cyclobutylamine to obtain 4-cyclobutyl-6-chloropyrimidine. This compound is then reacted with methylamine to obtain 4-cyclobutyl-6-methylpyrimidine, which is further reacted with piperazine-2-carboxylic acid to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. This compound has also been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes intellectual disability, seizures, and other neurological symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Propiedades
IUPAC Name |
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-7-11(10-3-2-4-10)17-14(16-9)18-6-5-15-12(8-18)13(19)20/h7,10,12,15H,2-6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJFYWUBCBBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNC(C2)C(=O)O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5323489.png)

![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)
![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)
![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
